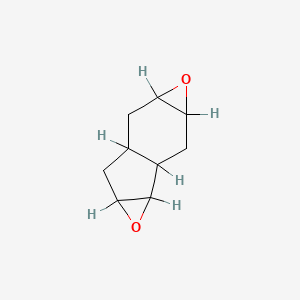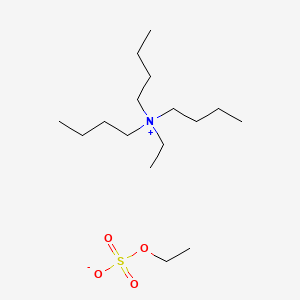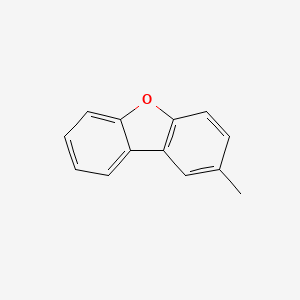
2-Methyldibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyldibenzofuran is an organic compound with the molecular formula C₁₃H₁₀O It is a derivative of dibenzofuran, where a methyl group is attached to the second carbon of the dibenzofuran structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyldibenzofuran can be synthesized through several methods. One common approach involves the cyclization of diarylether derivatives. This method typically involves the formation of the furan ring by creating a carbon-oxygen bond. Another method includes the cyclization of benzofuran or phenol derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow similar principles to the laboratory synthesis, with adjustments for scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyldibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxyl or carbonyl derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
2-Methyldibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-tumor and anti-viral activities.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Methyldibenzofuran involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways can vary depending on the context of its use .
Comparación Con Compuestos Similares
Dibenzofuran: The parent compound of 2-Methyldibenzofuran, lacking the methyl group.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
2-Hydroxybenzofuran: A hydroxylated derivative of benzofuran.
Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This modification can enhance its stability, alter its solubility, and affect its interactions with other molecules .
Propiedades
Número CAS |
7320-51-6 |
|---|---|
Fórmula molecular |
C13H10O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-methyldibenzofuran |
InChI |
InChI=1S/C13H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3 |
Clave InChI |
JBFNQSFELCVNBC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C32 |
SMILES canónico |
CC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Key on ui other cas no. |
7320-51-6 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


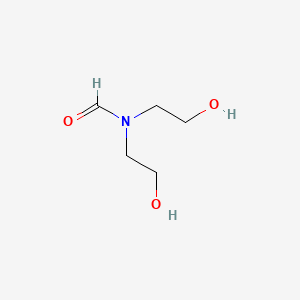
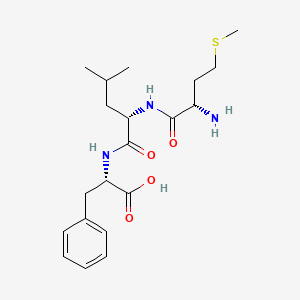
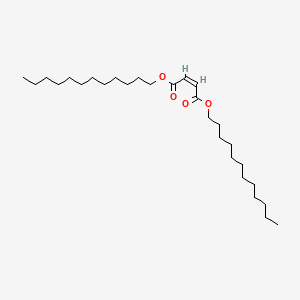
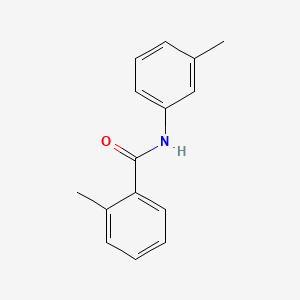
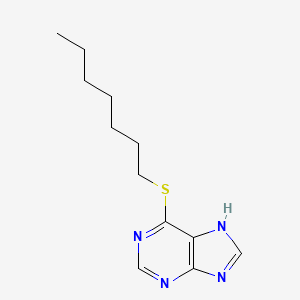
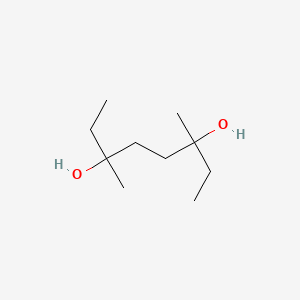
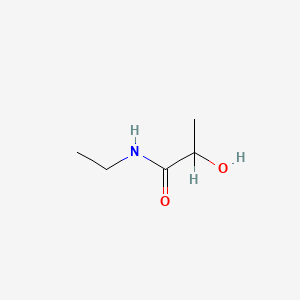
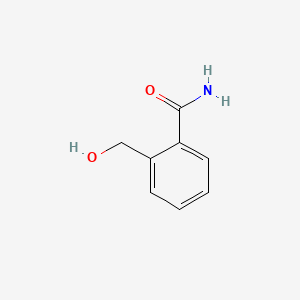
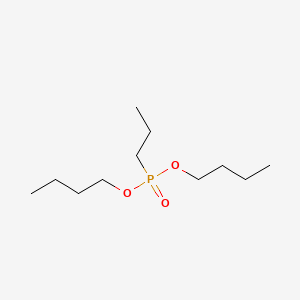
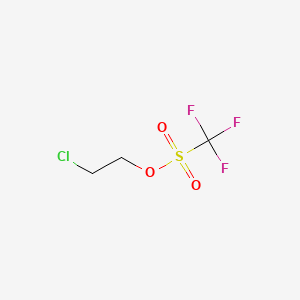
![7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine](/img/structure/B1606061.png)

